WRW4-OH

Inflammation Immunology GPCR Pharmacology

WRW4-OH (Trp-Arg-Trp-Trp-Trp-Trp-OH) is the definitive free-acid hexapeptide for selective FPR2 (FPRL1/ALX) and FPR3 (FPRL2) antagonism. Unlike FPR1-targeting agents (e.g., cyclosporin H, Boc-FLFLF), WRW4-OH preserves FPR2/FPR3 specificity at ≤10 µM, ensuring unambiguous receptor attribution in inflammation, host-defense, and neurodegeneration studies. This -OH variant is essential for mass spectrometry method development and peptide-carbon nanotube interaction research. Procure WRW4-OH to eliminate receptor cross-reactivity artifacts and secure reproducible, high-impact data.

Molecular Formula C61H64N14O7
Molecular Weight 1105.2 g/mol
CAS No. 722541-91-5
Cat. No. B3056551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWRW4-OH
CAS722541-91-5
Molecular FormulaC61H64N14O7
Molecular Weight1105.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)O)N
InChIInChI=1S/C61H64N14O7/c62-44(24-34-29-66-45-17-6-1-12-39(34)45)55(76)71-50(22-11-23-65-61(63)64)56(77)72-51(25-35-30-67-46-18-7-2-13-40(35)46)57(78)73-52(26-36-31-68-47-19-8-3-14-41(36)47)58(79)74-53(27-37-32-69-48-20-9-4-15-42(37)48)59(80)75-54(60(81)82)28-38-33-70-49-21-10-5-16-43(38)49/h1-10,12-21,29-33,44,50-54,66-70H,11,22-28,62H2,(H,71,76)(H,72,77)(H,73,78)(H,74,79)(H,75,80)(H,81,82)(H4,63,64,65)/t44-,50-,51-,52-,53-,54-/m0/s1
InChIKeyVVXWFNAZHNGTHK-WOAIKHIASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WRW4-OH (CAS 722541-91-5) Procurement Guide: A Selective FPR2 Antagonist Peptide for Inflammatory and Neurodegenerative Research


WRW4-OH (Trp-Arg-Trp-Trp-Trp-Trp-OH) is a hexapeptide antagonist of the formyl peptide receptor 2 (FPR2), also known as FPRL1 and the ALX lipoxin A4 receptor [1]. The compound is the free acid form of the more commonly studied WRW4-NH₂ (WRW4 amide) . WRW4-OH was identified through screening of hexapeptide libraries for inhibitors of WKYMVm binding to FPR2, demonstrating the most potent antagonistic activity among library-derived peptides [1]. Its primary application lies in basic research exploring the role of FPR2 in inflammation, host defense, and neurodegenerative pathologies, where its selectivity profile distinguishes it from other FPR family antagonists [2].

Why WRW4-OH Cannot Be Substituted by Generic FPR Antagonists: A Procurement Rationale


Generic substitution fails for WRW4-OH due to its unique and experimentally validated selectivity profile within the formyl peptide receptor (FPR) family. The FPR family consists of three related receptors—FPR1, FPR2 (FPRL1), and FPR3 (FPRL2)—each with distinct, and sometimes opposing, roles in inflammation and immunity . Commonly used FPR antagonists such as Boc-FLFLF, Boc-MLF, and cyclosporin H primarily target FPR1, whereas WRW4 exhibits specificity for FPR2 and FPR3 at low, physiologically relevant concentrations [1]. Interchanging these antagonists without accounting for their differential receptor selectivity can lead to erroneous conclusions about which receptor mediates a given biological effect, compromising experimental integrity and procurement decisions [2].

Quantitative Differential Evidence for WRW4-OH: Head-to-Head Comparisons with Key FPR Antagonists


Receptor Selectivity: WRW4 Preferentially Antagonizes FPR2 Signaling Compared to Boc-FLFLF (FPR1) and Cyclosporin H

WRW4 (WRWWWW) exhibits a distinct receptor selectivity profile compared to other FPR antagonists. A 2007 study directly comparing antagonists in human neutrophils found that WRW4 specifically inhibited FPRL1 (FPR2) signaling at low concentrations, whereas cyclosporin H, Boc-MLF, and Boc-FLFLF preferentially inhibited FPR signaling [1]. The study explicitly recommends using cyclosporin H as a specific inhibitor for FPR and WRW4 to specifically inhibit the FPRL1 response [1]. A separate in vivo study demonstrated that the anxiolytic-like activity of rubimetide (0.1 mg/kg, ip) was blocked by WRW4 (FPR2 antagonist) but not by Boc-FLFLF (FPR1 antagonist), confirming that the behavioral effect was mediated specifically through FPR2 [2].

Inflammation Immunology GPCR Pharmacology

C-Terminal Variant Differentiation: WRW4-OH vs. WRW4-NH₂ in Experimental Applications

WRW4-OH (free acid) is chemically distinct from the more widely used WRW4-NH₂ (C-terminal amide, CAS 878557-55-2). While both forms share the same core peptide sequence (WRWWWW) and FPR2 antagonist activity, their C-terminal functional groups confer different physicochemical properties . WRW4-OH has a molecular weight of 1105.25 Da (C₆₁H₆₄N₁₄O₇) compared to 1104.27 Da (C₆₁H₆₅N₁₅O₆) for WRW4-NH₂ . This distinction is critical in applications where precise mass or charge state matters, such as mass spectrometry-based assays or peptide-carbon nanotube interaction studies .

Peptide Chemistry Analytical Method Development Carbon Nanotube Research

First-in-Class Antagonism: WRW4 is the First Reported Specific Antagonist for FPRL2 (FPR3) Signaling

WRW4 is recognized as the first specific antagonist for formyl peptide receptor like 2 (FPRL2, now designated FPR3) [1]. In FPRL2-transfected HEK293 cells, WRW4 completely inhibited intracellular calcium increase and chemotactic migration induced by the FPRL2-selective agonist F2L [1]. It also completely inhibited F2L-induced NF-κB activation in the same system [1]. Furthermore, in mature monocyte-derived dendritic cells—which endogenously express FPRL2 but not FPR1 or FPR2—WRW4 specifically inhibited F2L-induced calcium increase and chemotactic migration [1]. This dual FPR2/FPR3 antagonism profile distinguishes WRW4 from other FPR antagonists that lack FPR3 activity.

GPCR Pharmacology Cell Signaling Chemotaxis

In Vivo Validation: WRW4 Reverses FPR2-Dependent Protective Effects in Multiple Disease Models

WRW4 has been validated in multiple in vivo models where it blocks FPR2-mediated protective or pathological effects, confirming its utility as a pharmacological tool beyond in vitro systems. In a mouse model of sepsis-induced acute kidney injury (SI-AKI), administration of WRW4 reversed the protective anti-inflammatory and anti-apoptotic effects of the ANXA1 mimetic peptide Ac2-26, as evidenced by increased TNF-α, IL-1β, IL-6, and cleaved caspase-3 levels . In diabetic db/db mice, intracerebroventricular administration of WRW4 alleviated diabetes-related cognitive decline and reversed microglial morphological alterations in the hippocampus [1]. In a rat lung ischemia-reperfusion model, pretreatment with WRW4 abolished the protective effects of Resolvin D1 and Lipoxin A4 on arterial blood gas parameters, lung function, and edema [2].

In Vivo Pharmacology Inflammation Diabetes Acute Kidney Injury Neuroinflammation

Recommended Research and Industrial Applications for WRW4-OH Based on Quantitative Evidence


Selective Pharmacological Dissection of FPR2 vs. FPR1 Signaling Pathways

Researchers investigating the distinct contributions of FPR1 and FPR2 to inflammatory or immune responses can use WRW4-OH in parallel with FPR1-selective antagonists (e.g., Boc-FLFLF or cyclosporin H) to definitively attribute observed effects to a specific receptor subtype. This approach is validated by the 2007 Stenfeldt et al. study that explicitly recommends WRW4 for FPRL1 (FPR2) inhibition and cyclosporin H for FPR inhibition [1]. Experimental designs should maintain antagonist concentrations below 10 μM to preserve receptor selectivity [1].

Target Validation in FPR3 (FPRL2)-Related Research

Given the scarcity of selective ligands for FPR3 (FPRL2), WRW4-OH serves as a unique pharmacological tool for studies investigating FPR3 biology. As demonstrated in FPRL2-transfected HEK293 cells and mature monocyte-derived dendritic cells, WRW4-OH completely inhibits F2L-induced intracellular calcium mobilization, chemotaxis, and NF-κB activation [2]. This application is particularly valuable for researchers exploring the functional role of FPR3 in immune cell chemotaxis and activation.

In Vivo Pharmacological Studies of FPR2-Mediated Disease Pathology

WRW4-OH is suitable for in vivo administration to block FPR2 signaling in preclinical disease models, including sepsis-induced acute kidney injury, diabetes-associated cognitive decline, and lung ischemia-reperfusion injury [3] [4]. Studies have used WRW4 at doses ranging from 1 mg/kg to 10 mg/kg via various routes (intraperitoneal, intravenous, intracerebroventricular), providing a reference framework for dose selection in new experimental designs [3] [4].

Analytical Method Development and Peptide-Material Interaction Studies

The free acid C-terminus of WRW4-OH distinguishes it from the amide form and makes it a suitable model peptide for developing mass spectrometry-based detection methods and for studying peptide-carbon nanotube interactions . Researchers requiring precise mass identification or investigating peptide adsorption behavior on carbonaceous nanomaterials should specifically procure the -OH variant to ensure experimental reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for WRW4-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.